N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a cyanocyclopropyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the thiophene ring, followed by the introduction of the cyanocyclopropyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide: A potent and highly selective cathepsin K inhibitor.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A non-toxic electrophilic cyanating agent.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-13(15(19)18-16(10-17)7-8-16)20-14(11)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXKWLNIFOBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2(CC2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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